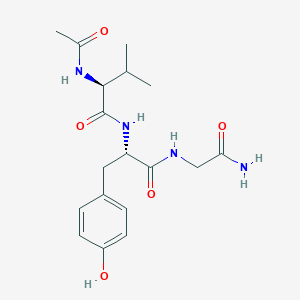

N-cyclohexylcyclohexanamine;nonanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclohexylcyclohexanamine and nonanoic acid are two distinct chemical compoundsIt is a secondary amine with two cyclohexyl groups attached to a nitrogen atom It is a colorless oily liquid with an unpleasant, rancid odor .

Métodos De Preparación

N-cyclohexylcyclohexanamine

N-cyclohexylcyclohexanamine can be synthesized through the hydrogenation of aniline in the presence of a nickel catalyst. The reaction involves the addition of hydrogen to the aromatic ring of aniline, resulting in the formation of cyclohexylamine, which is then further hydrogenated to form N-cyclohexylcyclohexanamine .

Nonanoic Acid

Nonanoic acid is produced industrially by the ozonolysis of oleic acid. This process involves the cleavage of the double bonds in oleic acid by ozone, resulting in the formation of nonanoic acid and azelaic acid . Another method involves the dimerization and hydroesterification of 1,3-butadiene, followed by hydrogenation to yield esters of nonanoic acid .

Análisis De Reacciones Químicas

N-cyclohexylcyclohexanamine

N-cyclohexylcyclohexanamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-cyclohexylcyclohexanone.

Reduction: It can be reduced to form cyclohexylamine.

Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.

Nonanoic Acid

Nonanoic acid undergoes several types of reactions, such as:

Esterification: It reacts with alcohols to form esters, which are used as flavorings and fragrances.

Reduction: It can be reduced to form nonanol.

Oxidation: It can be oxidized to form nonanoic acid derivatives.

Aplicaciones Científicas De Investigación

N-cyclohexylcyclohexanamine

N-cyclohexylcyclohexanamine is used in various scientific research applications, including:

Chemistry: It is used as a catalyst in organic synthesis and as a stabilizer for polymers.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Nonanoic Acid

Nonanoic acid has a wide range of applications, including:

Chemistry: It is used as a precursor in the synthesis of plasticizers and lubricants.

Biology: It is studied for its antimicrobial properties and its role in plant defense mechanisms.

Medicine: It is used in the formulation of topical medications and as an active ingredient in herbicides.

Mecanismo De Acción

N-cyclohexylcyclohexanamine

The mechanism of action of N-cyclohexylcyclohexanamine involves its interaction with various molecular targets, including enzymes and receptors. It acts as an inhibitor of certain enzymes, affecting their activity and leading to changes in cellular processes .

Nonanoic Acid

Nonanoic acid exerts its effects by disrupting the lipid bilayers of cell membranes, leading to cell lysis and death. It also inhibits the growth of various microorganisms by interfering with their metabolic pathways .

Comparación Con Compuestos Similares

N-cyclohexylcyclohexanamine

Similar compounds to N-cyclohexylcyclohexanamine include:

Cyclohexylamine: A primary amine with one cyclohexyl group.

Dicyclohexylamine: Another name for N-cyclohexylcyclohexanamine.

Nonanoic Acid

Similar compounds to nonanoic acid include:

Octanoic Acid: An eight-carbon fatty acid.

Decanoic Acid: A ten-carbon fatty acid.

N-cyclohexylcyclohexanamine and nonanoic acid are unique in their structures and properties, making them valuable in various scientific and industrial applications.

Propiedades

Número CAS |

41601-13-2 |

|---|---|

Fórmula molecular |

C21H41NO2 |

Peso molecular |

339.6 g/mol |

Nombre IUPAC |

N-cyclohexylcyclohexanamine;nonanoic acid |

InChI |

InChI=1S/C12H23N.C9H18O2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-3-4-5-6-7-8-9(10)11/h11-13H,1-10H2;2-8H2,1H3,(H,10,11) |

Clave InChI |

SWQGLEHCTNZSJT-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCC(=O)O.C1CCC(CC1)NC2CCCCC2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene](/img/structure/B14657125.png)

![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-methoxypropoxy)oxophosphanium](/img/structure/B14657178.png)

![[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14657190.png)

![2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14657192.png)